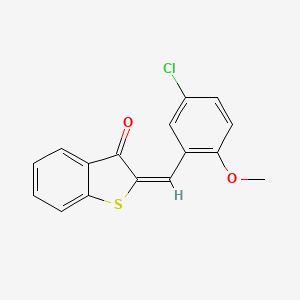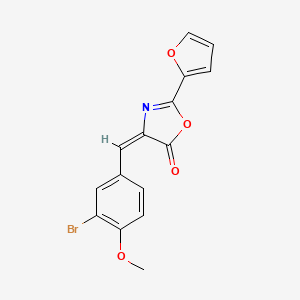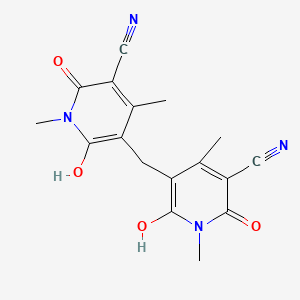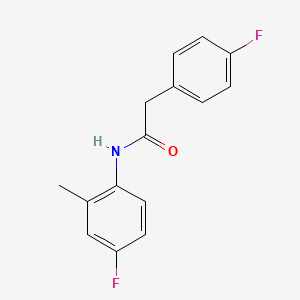
2-(5-chloro-2-methoxybenzylidene)-1-benzothiophen-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-chloro-2-methoxybenzylidene)-1-benzothiophen-3(2H)-one, also known as CMBO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CMBO belongs to the class of benzothiophene derivatives, which are known for their diverse biological activities and pharmacological properties. In
Wirkmechanismus
The mechanism of action of 2-(5-chloro-2-methoxybenzylidene)-1-benzothiophen-3(2H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(5-chloro-2-methoxybenzylidene)-1-benzothiophen-3(2H)-one has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and cell differentiation. 2-(5-chloro-2-methoxybenzylidene)-1-benzothiophen-3(2H)-one has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine in the brain. By inhibiting HDACs and AChE, 2-(5-chloro-2-methoxybenzylidene)-1-benzothiophen-3(2H)-one may modulate various cellular processes and improve cognitive function.
Biochemical and Physiological Effects:
2-(5-chloro-2-methoxybenzylidene)-1-benzothiophen-3(2H)-one has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. 2-(5-chloro-2-methoxybenzylidene)-1-benzothiophen-3(2H)-one has been found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway. 2-(5-chloro-2-methoxybenzylidene)-1-benzothiophen-3(2H)-one has also been shown to inhibit the growth of fungal and bacterial strains by disrupting their cell membranes and altering their metabolic pathways. In animal studies, 2-(5-chloro-2-methoxybenzylidene)-1-benzothiophen-3(2H)-one has been found to improve cognitive function and memory retention by enhancing cholinergic neurotransmission and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
2-(5-chloro-2-methoxybenzylidene)-1-benzothiophen-3(2H)-one has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. 2-(5-chloro-2-methoxybenzylidene)-1-benzothiophen-3(2H)-one can be easily synthesized in large quantities and purified to high purity. However, 2-(5-chloro-2-methoxybenzylidene)-1-benzothiophen-3(2H)-one also has some limitations, such as its poor solubility in water and its instability in acidic and basic conditions. 2-(5-chloro-2-methoxybenzylidene)-1-benzothiophen-3(2H)-one may also exhibit off-target effects and interact with other cellular components, leading to unpredictable outcomes.
Zukünftige Richtungen
There are several future directions for the study of 2-(5-chloro-2-methoxybenzylidene)-1-benzothiophen-3(2H)-one. One direction is to explore the structure-activity relationship (SAR) of 2-(5-chloro-2-methoxybenzylidene)-1-benzothiophen-3(2H)-one and its analogs to identify the key structural features that contribute to its biological activity. Another direction is to investigate the pharmacokinetics and pharmacodynamics of 2-(5-chloro-2-methoxybenzylidene)-1-benzothiophen-3(2H)-one in animal models and humans to determine its safety and efficacy profiles. Additionally, 2-(5-chloro-2-methoxybenzylidene)-1-benzothiophen-3(2H)-one can be used as a lead compound for the development of new drugs with improved pharmacological properties and therapeutic potential.
Synthesemethoden
The synthesis of 2-(5-chloro-2-methoxybenzylidene)-1-benzothiophen-3(2H)-one involves the reaction of 5-chloro-2-methoxybenzaldehyde with 2-acetylthiophene in the presence of a base catalyst. The resulting product is then subjected to a condensation reaction with 2-mercaptobenzoic acid in the presence of a dehydrating agent. The final product is obtained after purification and recrystallization. The yield of 2-(5-chloro-2-methoxybenzylidene)-1-benzothiophen-3(2H)-one can be improved by optimizing the reaction conditions, such as the choice of catalyst and solvent, reaction time, and temperature.
Wissenschaftliche Forschungsanwendungen
2-(5-chloro-2-methoxybenzylidene)-1-benzothiophen-3(2H)-one has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. 2-(5-chloro-2-methoxybenzylidene)-1-benzothiophen-3(2H)-one has been found to exhibit anticancer, antifungal, and antimicrobial activities. It has also shown promising results in the treatment of Alzheimer's disease and Parkinson's disease. 2-(5-chloro-2-methoxybenzylidene)-1-benzothiophen-3(2H)-one has been studied as a potential lead compound for the development of new drugs with improved efficacy and safety profiles.
Eigenschaften
IUPAC Name |
(2E)-2-[(5-chloro-2-methoxyphenyl)methylidene]-1-benzothiophen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO2S/c1-19-13-7-6-11(17)8-10(13)9-15-16(18)12-4-2-3-5-14(12)20-15/h2-9H,1H3/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUSPGYJGYUQGF-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C=C2C(=O)C3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)/C=C/2\C(=O)C3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-chloro-2-methoxybenzylidene)-1-benzothiophen-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(2-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5878988.png)

![4-{[5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}morpholine](/img/structure/B5879011.png)

![8-methoxy-1,3-dimethyl-2-(2-oxo-2-phenylethyl)cyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5879041.png)


![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5879063.png)
![4-bromo-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5879067.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5879068.png)

![methyl 3-{[(3,4-dimethoxyphenyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5879084.png)

![2-[(2,2-diphenylethyl)(propyl)amino]ethanol](/img/structure/B5879093.png)